Acetyl hexapeptide 38
CAS No.:
Cat. No.: VC3661631
Molecular Formula: C30H55N9O9
Molecular Weight: 702.02
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C30H55N9O9 |
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Molecular Weight | 702.02 |
IUPAC Name | 2-[[2-[[2-[[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoic acid |
Standard InChI | InChI=1S/C30H55N9O10/c1-13(2)20(26(45)35-18(10-9-11-33-30(31)32)24(43)39-23(16(7)41)29(48)49)37-28(47)22(15(5)6)38-27(46)21(14(3)4)36-25(44)19(12-40)34-17(8)42/h13-16,18-23,40-41H,9-12H2,1-8H3,(H,34,42)(H,35,45)(H,36,44)(H,37,47)(H,38,46)(H,39,43)(H,48,49)(H4,31,32,33) |
SMILES | CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Acetyl Hexapeptide 38, identified by CAS number 1400634-44-7, is a synthetic peptide commercially known by the trade name Adifyline®. The compound has a molecular weight of 701.8 g/mol and the chemical formula C30H55N9O10 . The peptide's structure comprises six amino acids in the sequence Ac-Ser-Val-Val-Val-Arg-Thr-NH2, with an acetyl group at the N-terminus and an amide group at the C-terminus .
The IUPAC name for this compound is (2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoic acid . It's worth noting that this peptide is sometimes found as a trifluoroacetate salt in research-grade formulations, which may affect its molecular weight calculations .
Physical and Chemical Properties
The physical appearance of Acetyl Hexapeptide 38 is typically a white solid powder . High-purity forms of this peptide (≥98%) are commonly used in research and commercial applications . The compound demonstrates good stability when properly stored, with recommended storage conditions being:
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Powder form: -20°C for up to 3 years
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In solvent: -80°C for up to 1 year
Mechanism of Action
Acetyl Hexapeptide 38 operates through a specific biological pathway that influences adipose tissue development and maintenance. Its primary mechanism involves modulating gene expression in adipocytes.
PGC-1α Upregulation
The most significant effect of Acetyl Hexapeptide 38 is its ability to increase the expression of PGC-1α (Peroxisome proliferator-activated receptor gamma coactivator 1α) by 61.1% . PGC-1α plays a crucial role in:
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Cellular energy metabolism regulation
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Enhancement of lipid storage capacity in healthy mature adipocytes
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Promotion of subcutaneous preadipocyte differentiation into mature adipocytes
This cascade of cellular events leads to increased lipid accumulation in white adipose tissue, particularly in subcutaneous regions . The targeted enhancement of adipocyte volume and functionality helps address volume loss associated with aging in specific areas such as facial contours and breast tissue .
Additional Biological Activities
Beyond its primary adipogenic effects, research has identified additional biological activities:
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Anti-inflammatory properties, demonstrated by reduction in IL-8 secretion in human dermal keratinocytes when exposed to irritants
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Enhancement of cell-cell junctions, which may contribute to improved skin barrier function
Applications in Cosmetic Science
The unique biological activities of Acetyl Hexapeptide 38 have made it particularly valuable in cosmetic formulations targeting age-related volume loss and contour improvement.
Targeted Applications
Based on its mechanism of action, Acetyl Hexapeptide 38 has found application in several specialized cosmetic products:
Formulation Considerations
Typical concentration of Acetyl Hexapeptide 38 in commercial formulations ranges from 2-5% . A study using 2% concentration in a cream base applied twice daily demonstrated significant increases in cheek volume by 11.9% after just 14 days of application, with 79% of participants reporting visible enhancements.
Research Findings and Clinical Evidence
Scientific investigations into the efficacy of Acetyl Hexapeptide 38 have provided substantial evidence for its cosmetic applications.
Volumizing Effects
A clinical trial involving 22 female volunteers aged 25-60 years evaluated the effects of a cream containing 2% Acetyl Hexapeptide 38 applied twice daily. The study found:
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11.9% increase in cheek volume after 14 days of application
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79% of participants reported visible enhancements in facial volume
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Continued improvement observed over the 56-day study period
Anti-Irritation Properties
Research has demonstrated the anti-irritation potential of Acetyl Hexapeptide 38 when tested against surfactant-induced inflammation. When human dermal keratinocytes were exposed to a combination of sodium laureth sulfate and polyquaternium-10, co-treatment with Acetyl Hexapeptide 38:
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Reduced IL-8 secretion significantly compared to controls
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Produced an enhanced cell-cell junction effect
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Showed protective effects comparable to or exceeding traditional anti-irritants
Formulation Guidelines and Stability
Proper formulation techniques are essential to ensure the stability and efficacy of Acetyl Hexapeptide 38 in finished products.
Recommended Concentrations
Based on research and commercial applications, the following guidelines are established:
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Research-validated effective dose: 2% for facial volumizing applications
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Commercial products: Typically contain 1-3% for cost-effective formulations
Compatibility and Stability
Acetyl Hexapeptide 38 demonstrates good compatibility with common cosmetic ingredients and bases. For optimal stability:
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pH range: Best maintained in slightly acidic to neutral formulations (pH 5.5-7.0)
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Storage recommendations: Protect formulations from excessive heat and direct sunlight
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Packaging considerations: Airless pumps or opaque containers may help preserve stability
Comparative Analysis with Related Peptides
Several related peptides have been developed for cosmetic applications, each with distinct mechanisms and effects. Comparing Acetyl Hexapeptide 38 with these compounds provides context for its unique properties.
Comparison with Other Cosmetic Peptides
Peptide | Primary Mechanism | Main Applications | Distinguishing Features |
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Acetyl Hexapeptide 38 (Adifyline®) | Increases PGC-1α expression; enhances adipogenesis | Volume enhancement in face/body | Promotes lipid accumulation in target tissues |
Acetyl Hexapeptide-8 (Argireline®) | Inhibits muscle contractions | Anti-wrinkle formulations | Works on expression lines through neuromuscular effects |
Acetyl Hexapeptide-39 (Silusyne) | Inhibits PGC-1α | Reduces facial adiposity | Opposite effect to Hexapeptide-38 (reduces rather than enhances fat) |
Palmitoyl Pentapeptide-4 | Stimulates collagen production | Anti-aging, skin firming | Focuses on dermal matrix improvement rather than adipose volume |
This comparative analysis highlights the unique positioning of Acetyl Hexapeptide 38 as specifically targeting volume enhancement through adipose tissue modulation, unlike most other cosmetic peptides that focus on different aspects of skin aging .
Future Research Directions
While Acetyl Hexapeptide 38 has demonstrated efficacy in cosmetic applications, several areas warrant further investigation.
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